molecular formula C20H35N5O11 B12728809 epsilon-Lysine-pentetate CAS No. 163488-51-5

epsilon-Lysine-pentetate

Cat. No.: B12728809
CAS No.: 163488-51-5
M. Wt: 521.5 g/mol
InChI Key: JGTYOCAAPPCXHS-AWEZNQCLSA-N
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Description

Epsilon-Lysine-pentetate is a compound that belongs to the family of polyamino acids. It is composed of multiple lysine residues linked together through amide bonds. This compound is known for its excellent antimicrobial properties, making it valuable in various industries, including food preservation and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Lysine-pentetate can be synthesized through several methods, including solid-phase synthesis and ring-opening polymerization. These methods involve the protection and deprotection of functional groups to ensure the correct formation of amide bonds between lysine residues .

Industrial Production Methods

Microbial fermentation is the most common method for the industrial production of this compound. This method is preferred due to its economic efficiency and environmental friendliness. Microorganisms, particularly those from the genus Streptomyces, are used to produce this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Lysine-pentetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield primary amines .

Scientific Research Applications

Epsilon-Lysine-pentetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations.

    Industry: Applied in food preservation to prevent microbial growth

Mechanism of Action

The antimicrobial activity of epsilon-Lysine-pentetate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epsilon-Lysine-pentetate is unique due to its specific structure, which allows for strong antimicrobial activity while being biodegradable and non-toxic. This makes it particularly valuable in applications where safety and environmental impact are important considerations .

Properties

CAS No.

163488-51-5

Molecular Formula

C20H35N5O11

Molecular Weight

521.5 g/mol

IUPAC Name

(2S)-2-amino-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H35N5O11/c21-14(20(35)36)3-1-2-4-22-15(26)9-24(11-17(29)30)7-5-23(10-16(27)28)6-8-25(12-18(31)32)13-19(33)34/h14H,1-13,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t14-/m0/s1

InChI Key

JGTYOCAAPPCXHS-AWEZNQCLSA-N

Isomeric SMILES

C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(C(=O)O)N

Origin of Product

United States

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